Home > Products > Screening Compounds P24617 > S1p receptor agonist 1
S1p receptor agonist 1 - 1514888-56-2

S1p receptor agonist 1

Catalog Number: EVT-286786
CAS Number: 1514888-56-2
Molecular Formula: C23H24FN3O3
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An S1P receptor agonist
YUN88562, also known as S1p receptor agonist 1, is an S1P receptor agonist extracted from patent WO 2015039587 A1, compound example 2. Sphingosine 1-phosphate (S1P) suppresses the collagen-induced activation of human platelets via S1P4 receptor. S1P inhibits the collagen-induced human platelet activation through S1PR4 but not S1PR1. YUN88562 has CAS#1514888-56-2, has no code name. According to Hodoodo Chemical Nomenclature, it is named as YUN88562 for easy scientific communication.

Fingolimod (FTY720)

Compound Description: Fingolimod, also known as FTY720, is a first-in-class sphingosine-1-phosphate (S1P) receptor modulator. It acts as a prodrug, undergoing phosphorylation in vivo to become a potent agonist of S1P receptors 1, 3, 4, and 5. This action leads to the internalization and degradation of these receptors, effectively functioning as a functional antagonist. Fingolimod is FDA-approved for treating relapsing forms of multiple sclerosis (MS). []

KRP203

Compound Description: KRP203 is a potent, orally active agonist of the S1P receptor subtype 1 (S1P1). Similar to fingolimod, it induces the sequestration of peripheral lymphocytes, reducing the number of activated lymphocytes circulating to the gastrointestinal tract. []

Ceralifimod (ONO-4641)

Compound Description: Ceralifimod (ONO-4641) is a selective agonist for S1P1 and S1P5 receptors. It demonstrates high selectivity for S1P1 over S1P3, making it a potentially safer alternative to pan-S1P receptor agonists like fingolimod, as S1P3 activation has been linked to undesirable effects. []

CYM5442

Compound Description: CYM5442 is a selective agonist of the S1P1 receptor. []

ApoM-Fc-bound S1P

Compound Description: ApoM-Fc-bound S1P is a bioengineered compound that utilizes the S1P chaperone apolipoprotein M (ApoM) fused to the Fc region of immunoglobulin G (IgG) to deliver S1P specifically to S1P1. []

BMS-986166

Compound Description: BMS-986166 is a novel, selective partial agonist of S1P1R. It is phosphorylated in vivo to its pharmacologically active form, BMT-121795. []

SEW2871

Compound Description: SEW2871 is a selective agonist for the S1P1 receptor. It has been investigated for its potential in various therapeutic areas, including autoimmune diseases and cardiovascular conditions. [, ]

DS-SG-44

Compound Description: DS-SG-44 ((2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl phosphoric acid) is an S1P analog. It demonstrates agonist activity at S1P receptors, particularly S1P2. []

VPC24191

Compound Description: VPC24191 is an agonist that selectively activates S1P1 and S1P3 receptors. []

VPC23019

Compound Description: VPC23019 is an antagonist that selectively blocks S1P1 and S1P3 receptors. []

Overview

Sphingosine-1-phosphate receptor agonist 1 is a compound that targets the sphingosine-1-phosphate receptor subtype 1 (S1PR1), part of a family of G protein-coupled receptors. These receptors are crucial in various physiological processes, particularly in the immune system and central nervous system. Sphingosine-1-phosphate itself is a bioactive lipid that plays a significant role in cellular signaling, influencing immune cell trafficking and activation. The modulation of S1PR1 has been particularly relevant in the treatment of multiple sclerosis, where it helps regulate lymphocyte migration and reduce neuroinflammation .

Source and Classification

Sphingosine-1-phosphate receptor agonist 1 is classified under sphingosine-1-phosphate receptor modulators. These compounds are designed to selectively activate S1PR1, leading to various therapeutic effects. The development of these agonists stems from the need for targeted therapies in autoimmune diseases, especially multiple sclerosis, where traditional treatments have limitations .

Synthesis Analysis

Methods and Technical Details

The synthesis of sphingosine-1-phosphate receptor agonist 1 typically involves several key steps:

  1. Structural Modifications: Initial compounds like fingolimod (FTY720) serve as a basis for modifications to improve potency and selectivity towards S1PR1. Structural elements such as the amino-alcohol group are critical for maintaining efficacy .
  2. Heterocyclic Core Development: Recent approaches have introduced various heterocyclic cores, including triazole and isoxazoline rings, which enhance the pharmacological profile of the agonists. These modifications aim to balance hydrophilicity and lipophilicity for optimal receptor interaction .
  3. Final Compound Formation: The final stages often involve hydrolysis and reductive amination processes to yield the active compounds, which are then evaluated for their agonistic activity on S1PR1 using in vitro assays .
Molecular Structure Analysis

Structure and Data

The molecular structure of sphingosine-1-phosphate receptor agonist 1 includes a long hydrophobic tail and a polar head group, resembling the natural structure of sphingosine-1-phosphate. This amphipathic nature is essential for its interaction with the receptor:

  • Hydrophobic Tail: Facilitates membrane penetration.
  • Polar Head Group: Engages with the receptor binding site.

Data from various studies indicate that effective agonists demonstrate high affinity for S1PR1, often with EC50 values in the nanomolar range .

Chemical Reactions Analysis

Reactions and Technical Details

Sphingosine-1-phosphate receptor agonist 1 undergoes several chemical reactions during its synthesis:

  • Hydrolysis: Converts ester derivatives into active acids necessary for receptor binding.
  • Reductive Amination: Forms new amine bonds critical for structural integrity and activity.

These reactions are optimized to ensure high yields of biologically active compounds while minimizing byproducts .

Mechanism of Action

Process and Data

The mechanism by which sphingosine-1-phosphate receptor agonist 1 operates involves:

  1. Receptor Binding: The compound binds to S1PR1 on lymphocytes, triggering internalization of the receptor.
  2. Lymphocyte Egress Inhibition: This internalization process inhibits lymphocyte exit from lymph nodes, reducing their availability in peripheral circulation.
  3. Central Nervous System Effects: By crossing the blood-brain barrier, these compounds can exert direct effects on neuroinflammation, making them valuable in treating multiple sclerosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sphingosine-1-phosphate receptor agonist 1 exhibits several notable physical and chemical properties:

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties during development .

Applications

Scientific Uses

Sphingosine-1-phosphate receptor agonist 1 has significant applications in scientific research and clinical settings:

  • Multiple Sclerosis Treatment: It is primarily used as a therapeutic agent for managing multiple sclerosis by modulating immune responses.
  • Research Tool: These compounds serve as valuable tools in studying sphingolipid signaling pathways and their implications in various diseases, including cancer and cardiovascular disorders .

The ongoing research into sphingosine-1-phosphate receptor modulators continues to unveil new therapeutic potentials, emphasizing their importance in modern pharmacology.

Introduction to Sphingosine 1-Phosphate Receptor 1 (S1PR1)

Historical Discovery and Evolution of S1PR1 Research

The characterization of S1PR1 unfolded through pivotal milestones that transformed our understanding of lysophospholipid signaling:

  • Initial Identification and Cloning (1990s): S1PR1 was first identified in 1998 through homology screening and initially named endothelial differentiation gene-1 (EDG-1) due to its abundant expression in endothelial cells undergoing differentiation. Early functional studies revealed its critical role in endothelial cell morphogenesis, cytoskeletal organization, and the formation of capillary-like networks, establishing a foundation for its involvement in vascular biology [1] [4].
  • Ligand Discovery and Signaling Elucidation (Early 2000s): Research breakthroughs identified S1P as the high-affinity endogenous ligand for EDG-1 (renamed S1PR1). Concurrently, studies demonstrated that S1P-S1PR1 signaling activated Gi/o-mediated pathways, including inhibition of adenylate cyclase, activation of PI3K/Akt, and stimulation of MAPK cascades. This era solidified the receptor's identity within the sphingolipid signaling axis [2] [4].
  • Therapeutic Translation and Agonist Development (2000s-Present): The discovery that the immunosuppressive prodrug FTY720 (fingolimod) acted via phosphorylation and subsequent functional antagonism of S1PR1 revolutionized the field. FTY720-P induced receptor internalization, preventing lymphocyte egress from lymphoid organs. This mechanism underpinned its approval for multiple sclerosis (MS) and spurred development of next-generation agonists (siponimod, ozanimod, cenerimod) with improved S1PR1 selectivity profiles to minimize off-target effects mediated by S1PR3 [2] [5] [6].

Table 1: Key Historical Milestones in S1PR1 Research

Year RangeMajor MilestoneSignificance
1990sCloning of EDG-1 (S1PR1)Identified a novel endothelial GPCR critical for vascular development
Early 2000sS1P identified as high-affinity ligand; Gi couplingDefined core signaling mechanism and physiological ligand
2000-2010FTY720 mechanism: S1PR1-dependent lymphocyte retentionEstablished S1PR1 as a therapeutic target for immunosuppression
2010-PresentHigh-resolution structures (cryo-EM) of agonist-bound S1PR1Enabled rational design of selective agonists and mechanistic studies

Structural Classification Within the S1PR Family

S1PR1 belongs to a family of five S1P receptors (S1PR1-5) sharing sequence homology but exhibiting distinct structural features governing ligand binding, G-protein coupling, and cellular functions:

  • Conserved GPCR Architecture with Unique Extracellular Adaptations: S1PR1 possesses a canonical seven-transmembrane (7TM) helical bundle core. Unlike many GPCRs, its extracellular region features an N-terminal helical cap occluding the ligand-binding vestibule. This cap, tightly packed against extracellular loops 1 and 2 (ECL1, ECL2), creates a deeply buried, amphipathic binding pocket optimized for zwitterionic S1P. Access likely occurs laterally from the membrane bilayer rather than extracellularly [5]. Critical residues within this pocket include Y29 and K34 (N-terminal cap), R120³·²⁸ (TM3), and a hydrophobic channel accommodating the lipid tail (formed by TM3, TM5, TM6, TM7). Mutation of Y29, K34, or R120 significantly impairs agonist efficacy [5].

  • Activation Mechanism and Gi Coupling: Agonist binding (S1P or synthetic agonists like siponimod) triggers a conformational rearrangement in the transmembrane helices. This involves outward movement of TM6 and inward shift of TM7, exposing the intracellular cavity for engagement with the heterotrimeric Gi protein. The primary Gi coupling interface involves residues in intracellular loop 2 (ICL2), ICL3, and the C-terminus of S1PR1. Cryo-EM structures reveal that S1PR1-Gi complexes exhibit a similar overall assembly to other Gi-coupled GPCRs, but with specific interactions mediated by the unique sequence motifs of S1PR1 [5].

  • Receptor Subtype Differentiation: Structural variations dictate ligand selectivity and functional differences among S1PR subtypes. Compared to S1PR1, S1PR3 has a more open extracellular vestibule. S1PR5 exhibits differences in the hydrophobic tail-binding region (e.g., residue M124³·³² in S1PR1 vs. corresponding residues in S1PR5), contributing to divergent selectivity profiles of synthetic agonists like siponimod and ozanimod [5]. S1PR1 is exclusively Gi/o-coupled, while other subtypes (S1PR2, S1PR3) couple to additional G proteins (Gq, G12/13).

Table 2: Structural and Functional Features of S1P Receptor Subtypes

ReceptorKey Structural FeaturesG Protein CouplingPrimary Tissue/Cellular ExpressionSelective Agonist Examples
S1PR1Occluded binding pocket; N-terminal helical cap; R120³·²⁸Gi/oEndothelial cells, Lymphocytes, CNSSiponimod, Cenerimod, Ozanimod
S1PR2Less occluded pocketGi/o, Gq, G12/13Vascular smooth muscle, Nervous system, LiverNone (often targeted by antagonists)
S1PR3More open extracellular vestibuleGi/o, Gq, G12/13Cardiovascular system, Lung, PlacentaLimited selectivity
S1PR4Gi/o, G12/13Lymphoid/hematopoietic tissue, Lung
S1PR5Divergent TM3/TM5 residues (vs. S1PR1)Gi/o, G12/13CNS (oligodendrocytes, NK cells), SpleenSiponimod (also S1PR1)
  • Glycosylation and Post-Translational Regulation: N-linked glycosylation at residue N30 (human) is critical for S1PR1 cell surface expression and function. The N30A mutation drastically reduces surface localization and agonist-induced signaling, while N30D/Q mutants retain function. Similar glycosylation (N20) is essential for S1PR5 [5]. Phosphorylation within the C-terminal domain and interaction with arrestins mediate receptor desensitization and internalization following agonist activation.

Physiological and Pathological Significance of S1PR1 Signaling

S1PR1 signaling orchestrates fundamental processes across multiple organ systems, with dysregulation contributing significantly to disease pathogenesis:

  • Immune Cell Trafficking and Localization:S1PR1 is the primary S1P receptor governing lymphocyte egress from thymus and secondary lymphoid organs (SLOs). A steep S1P concentration gradient exists between SLOs (low nanomolar) and lymph/blood (micromolar). Naïve T and B cells express high surface S1PR1, enabling their chemotactic response towards higher S1P concentrations in efferent lymphatics and blood vessels. Activation-induced expression of CD69 on T cells binds directly to S1PR1 via its transmembrane domain, promoting S1PR1 internalization and degradation. This transiently traps activated lymphocytes within SLOs, facilitating antigen encounter and immune response initiation. Therapeutic S1PR1 agonists (e.g., FTY720-P, siponimod) exploit this mechanism by inducing prolonged receptor internalization, thereby sequestering autoreactive lymphocytes in SLOs and reducing their infiltration into target tissues like the central nervous system in multiple sclerosis [2] [6] [7].

  • Vascular Development, Barrier Function, and Homeostasis:S1PR1 is indispensable for embryonic vascular development. Genetic deletion in mice results in embryonic lethality around E12.5-E14.5 due to severe hemorrhage caused by defective vascular smooth muscle cell recruitment and vessel stabilization [1] [8]. In mature endothelium, S1PR1 activation promotes vascular integrity:

  • Enhances Barrier Function: Signals via Gi/Rac1 to strengthen cortical actin and adherens junctions (e.g., VE-cadherin), reducing endothelial permeability. This is crucial for preventing edema and maintaining tissue homeostasis [1] [8].
  • Regulates Zonal Signaling: S1PR1 engagement exhibits remarkable vessel-type specificity. Signaling is dominant in resistance-size arteries, lung capillaries, and high endothelial venules (HEVs). Plasma S1P (primarily derived from hematopoietic cells) sustains signaling in resistance arteries and lung capillaries, while lymphatic ECs and HEVs rely more on locally produced S1P. Barrier function is exquisitely sensitive to plasma S1P levels, saturating around 50% of normal concentration [8].
  • Modulates Angiogenesis: Cooperates with VEGF and FGF-2 during physiological and pathological angiogenesis, promoting endothelial cell survival, migration, and capillary tube formation [2] [7].

Table 3: Physiological Roles of S1PR1 Signaling in Major Systems

Physiological SystemCore Functions of S1PR1Key Signaling Pathways/EffectorsConsequence of Dysregulation
Immune SystemLymphocyte egress from thymus/lymphoid organsGi-dependent chemotaxis; CD69-mediated internalizationAutoimmunity (MS, IBD); Immunodeficiency
Cardiovascular SystemEmbryonic vascular maturation; Endothelial barrier integrityGi/Rac1/cortical actin; VE-cadherin stabilizationEmbryonic lethality (KO); Vascular leak (sepsis, ALI)
Nervous SystemOligodendrocyte survival/process extension; Astrocyte responsesGi/PI3K/Akt; ERKNeurodegeneration; Impaired remyelination
Lymphatic SystemLymphatic EC migration/barrier; Lymphocyte egress from LNsGi/Rac; Integrin activationAltered fluid drainage; Immune cell retention
  • Cancer Progression and Metastasis:S1PR1 signaling exhibits a complex, context-dependent role in oncology:
  • Promotes Tumor Angiogenesis: Highly expressed in tumor-associated endothelial cells. S1PR1 activation synergizes with VEGF, stimulating endothelial cell proliferation, migration, and sprouting critical for tumor vascularization. siRNA knockdown of S1PR1 inhibits tumor angiogenesis and growth [2] [4] [7].
  • Facilitates Metastasis: Activates pro-migratory and invasive pathways (Rac1, CDC42, ERK1/2) in cancer cells (e.g., fibrosarcoma, ovarian cancer, triple-negative breast cancer). S1PR1 expression in tumors often correlates with metastatic potential and poor prognosis [2] [7].
  • Modulates Tumor Immunity: Influences the tumor microenvironment by regulating the trafficking and function of immune cells, including T cells, dendritic cells, and tumor-associated macrophages, potentially contributing to immune evasion [7].

  • Neurological Function and Disorders:S1PR1 is expressed on neurons, astrocytes, and oligodendrocytes within the central nervous system (CNS). Its roles encompass:

  • Neurodevelopment and Survival: S1PR1 activation promotes neurite outgrowth and neuronal survival via PI3K/Akt and ERK pathways [5] [9].
  • Astrocyte Responses: Upregulated in astrocytes within MS lesions. Modulates astrocyte proliferation, migration, and inflammatory cytokine secretion, influencing neuroinflammation and glial scar formation [2] [7].
  • Oligodendrocyte Function: Critical for oligodendrocyte progenitor survival, differentiation, and process extension, impacting myelination and remyelination processes relevant to MS [6] [9].

  • Autophagy Regulation:S1PR1 signaling primarily acts as a suppressor of autophagy initiation, predominantly through activation of the Akt/mTORC1 pathway. mTORC1 phosphorylates and inhibits the ULK1 complex, a critical initiator of autophagosome formation. This S1PR1-mTOR axis regulates cellular responses in contexts like cancer cell survival and endothelial cell homeostasis [9]. Dysregulation of this pathway may contribute to diseases characterized by impaired autophagy, such as neurodegenerative disorders and specific cancers.

  • Fibrotic Diseases:S1PR1 signaling contributes to fibrosis in multiple organs. In the lung, it can promote fibroblast activation and collagen deposition, contributing to idiopathic pulmonary fibrosis (IPF). In the liver, S1PR1 activation on hepatic stellate cells drives their transdifferentiation into collagen-producing myofibroblasts, a key event in hepatic fibrosis progression. Conversely, some studies suggest context-specific protective roles, highlighting the complexity of targeting S1PR1 in fibrosis [7].

Table 4: Pathological Contexts of Altered S1PR1 Signaling

Pathological ContextRole/Mechanism of S1PR1Therapeutic Agonist Relevance
Multiple Sclerosis (MS)Agonist-induced internalization sequesters autoreactive lymphocytes in LNsFingolimod, Siponimod, Ozanimod approved for RRMS/SPMS
Cancer (Various)Promotes tumor angiogenesis, cancer cell invasion/metastasisAgonists may have anti-angiogenic effects; context-dependent outcomes
**Acute Lung Injury (ALI)/ARDSEndothelial barrier dysfunction contributes to edemaAgonists (e.g., SEW2871) show barrier-stabilizing potential in models
Viral MyocarditisMediates S1PR1-dependent migration of ILC3s from gut to heartAgonists may modulate detrimental inflammation
Rheumatoid Arthritis (RA)Endothelial S1PR1 restrains VE-cadherin cleavage, attenuating inflammationAgonists may protect joint endothelium
Lupus Nephritis (SLE)S1P/S1PR1 axis promotes pro-inflammatory M1 macrophage polarizationAgonists may dampen renal inflammation

The intricate biology of S1PR1 underscores its importance as a master regulator of cellular communication. From its unique structural adaptations for lipid ligand binding to its profound influence on immune trafficking, vascular integrity, and disease progression, S1PR1 represents a nexus where fundamental biology meets therapeutic innovation. The continued elucidation of its signaling nuances, zonation in different tissues, and context-dependent actions in pathology will further refine the development and application of S1PR1-targeted agonists across a broadening spectrum of human diseases.

Properties

CAS Number

1514888-56-2

Product Name

S1p receptor agonist 1

IUPAC Name

1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29)

InChI Key

YBIFMTGYWXNIRZ-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F

Solubility

Soluble in DMSO

Synonyms

S1P-agonist-1; DC10392; S1p receptor agonist 1; YUN88562; YUN 88562; YUN-88562;

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.